N-(3,4-Dimethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
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Overview
Description
N-(3,4-Dimethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-Dimethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the pyrimidine and phenyl groups. Common reagents used in these reactions include amines, carboxylic acids, and various catalysts. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product. Safety measures are also crucial to handle the potentially hazardous reagents and intermediates involved in the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-Dimethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Catalysts: Palladium on carbon, platinum oxide
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, N-(3,4-Dimethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable tool in organic synthesis.
Biology
Biologically, this compound may exhibit interesting pharmacological properties, such as binding to specific receptors or enzymes. Researchers study its interactions with biological targets to understand its potential therapeutic applications.
Medicine
In medicine, derivatives of piperazine compounds are often explored for their potential as drugs. This compound may be investigated for its efficacy in treating certain diseases or conditions, such as neurological disorders or infections.
Industry
Industrially, this compound may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(3,4-Dimethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can lead to various biological effects, depending on the nature of the target and the compound’s affinity for it. The pathways involved may include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-Dimethylphenyl)piperazine-1-carboxamide
- 4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide
- N-(3,4-Dimethylphenyl)-4-pyrimidin-4-YL]piperazine-1-carboxamide
Uniqueness
N-(3,4-Dimethylphenyl)-4-[2-methyl-6-(pyrrolidin-1-YL)pyrimidin-4-YL]piperazine-1-carboxamide stands out due to its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. Its structure allows for diverse modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H30N6O |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
N-(3,4-dimethylphenyl)-4-(2-methyl-6-pyrrolidin-1-ylpyrimidin-4-yl)piperazine-1-carboxamide |
InChI |
InChI=1S/C22H30N6O/c1-16-6-7-19(14-17(16)2)25-22(29)28-12-10-27(11-13-28)21-15-20(23-18(3)24-21)26-8-4-5-9-26/h6-7,14-15H,4-5,8-13H2,1-3H3,(H,25,29) |
InChI Key |
OXIBWXSDRNCVIN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)N2CCN(CC2)C3=NC(=NC(=C3)N4CCCC4)C)C |
Origin of Product |
United States |
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